1-Benzyl-4-ethyl-4-methylpiperidine-2,6-dione
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Overview
Description
1-Benzyl-4-ethyl-4-methylpiperidine-2,6-dione is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are widely used in the synthesis of pharmaceuticals due to their diverse biological activities .
Preparation Methods
The synthesis of 1-Benzyl-4-ethyl-4-methylpiperidine-2,6-dione involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzylamine with ethyl acetoacetate followed by cyclization can yield the desired compound. Industrial production methods often involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Benzyl-4-ethyl-4-methylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation techniques with catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.
Scientific Research Applications
1-Benzyl-4-ethyl-4-methylpiperidine-2,6-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-ethyl-4-methylpiperidine-2,6-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical pathways .
Comparison with Similar Compounds
1-Benzyl-4-ethyl-4-methylpiperidine-2,6-dione can be compared with other piperidine derivatives such as:
4-Ethyl-4-methylpiperidine-2,6-dione: Similar in structure but lacks the benzyl group.
Piperine: A naturally occurring piperidine derivative with known antioxidant properties.
Evodiamine: Another piperidine derivative with anticancer properties.
Properties
CAS No. |
63515-89-9 |
---|---|
Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
1-benzyl-4-ethyl-4-methylpiperidine-2,6-dione |
InChI |
InChI=1S/C15H19NO2/c1-3-15(2)9-13(17)16(14(18)10-15)11-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3 |
InChI Key |
OMPNCOBSBNRSCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(=O)N(C(=O)C1)CC2=CC=CC=C2)C |
Origin of Product |
United States |
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